molecular formula C43H63N13O11 B140578 Locustatachykinin I CAS No. 126985-97-5

Locustatachykinin I

Cat. No. B140578
M. Wt: 938 g/mol
InChI Key: QVHUTTNZGVKOKQ-LINCNNNZSA-N
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Description

Locustatachykinin I: Description and Analysis

Locustatachykinin I (Lom-TK I) is a myotropic peptide isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion extracts of the locust, Locusta migratoria. It is one of the insect neuropeptides with homology to the vertebrate tachykinin family, exhibiting up to 45% sequence homology with fish and amphibian tachykinins, and less so with mammalian tachykinins. The peptide has been found to have intestinal myotropic activity similar to that of vertebrate tachykinins, suggesting a long evolutionary history of the tachykinin peptide family .

Synthesis Analysis

Locustatachykinin I has been synthesized and studied for its biological and chromatographic properties, which were found to be identical to those of the native material. The synthesis of such peptides allows for further investigation into their biological roles and the development of assays to measure their presence and concentration in various tissues .

Molecular Structure Analysis

The molecular structure of locustatachykinin I, with the sequence Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2, shares a common C-terminal sequence with other myotropic neuropeptides, which is crucial for its biological activity. This sequence homology across species indicates a conserved function of these peptides in physiological processes .

Chemical Reactions Analysis

Locustatachykinin I is involved in various chemical reactions within the insect body, particularly in the central nervous system (CNS) and the gut. It has been shown to stimulate fluid secretion in the Malpighian tubules, a process essential for insect diuresis. Additionally, locustatachykinin I acts synergistically with other peptides, such as Locusta diuretic hormone (Lom-DH), to enhance this fluid secretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of locustatachykinin I, such as its stability, solubility, and reactivity, are essential for its biological function. The peptide's myotropic activity on the locust oviduct muscle and its diuretic action on the Malpighian tubules are indicative of its role in the regulation of physiological processes. The distribution of locustatachykinin I in the CNS and its quantification suggest that it acts as a neurotransmitter or neuromodulator, with different isoforms having varying efficacies .

Relevant Case Studies

Case Study on the Central Complex of the Locust Brain

Immunocytochemical studies have demonstrated the presence of locustatachykinin I/II-related peptides in the central complex of the locust brain, a region involved in motor control and spatial orientation. The peptides were found in neurons that also contained other neurotransmitters, such as octopamine and gamma-aminobutyric acid (GABA), suggesting a role as neuromediators and cotransmitters within this brain area .

Case Study on the Diuretic Action of Locustatachykinin I

Research on the Malpighian tubules of locusts has shown that locustatachykinin I induces a potent and long-lasting stimulation of fluid secretion. The peptide's co-localization with Lom-DH in endocrine cells of the midgut ampullae indicates a synergistic action on fluid secretion, which is essential for the insect's homeostasis .

Case Study on the Distribution and Myotropic Activity in the Locust Midgut

The distribution of locustatachykinin-like peptides in the locust midgut has been associated with endocrine-like cells, with a higher density in the posterior region. The presence of multiple isoforms of locustatachykinin in the midgut and their dose-dependent myotropic activity on midgut muscle preparations suggest a physiological role in gut motility and secretory activity .

Scientific Research Applications

Ontogenetic Basis in Insects

Locustatachykinin I, a myotropic peptide prevalent in insects, plays a crucial role in their development. A study by Boyan, Williams, & Herbert (2008) revealed its expression in the central complex of grasshopper brains during ontogeny. This expression begins in the mid-embryogenesis stage and is associated with neuroblasts in the protocerebral hemisphere.

Biochemical Neuroarchitecture

Locustatachykinin I is part of the developmental expression of various neuromodulators in insect brains. Boyan, Williams, & Herbert (2010) showed that it is expressed alongside other neuromodulators like leucokinin-1 and serotonin in grasshopper brains, contributing to the biochemical neuroarchitecture of central complex lineages.

Role in Fluid Secretion in Insects

Locustatachykinin I significantly influences fluid secretion in insects. Johard, Coast, Mordue, & Nässel (2003) found that it stimulates fluid secretion in locusts' Malpighian tubules and is co-localized with Locusta diuretic hormone in the gut.

Distribution in Insect Brain

The distribution of locustatachykinin in insect brains was explored by Zhao, Xie, Berg, Schachtner, & Homberg (2017). They found that it is widely present in various parts of the moth Heliothis virescens' brain, suggesting a significant role in brain function.

Impact on Feeding State and Endocrine Cells

The feeding state of insects influences the content of locustatachykinin I in their endocrine-like cells. Lange (2001) demonstrated that its content in the midgut changes with the feeding state, indicating its importance in metabolic processes.

Annotation in Genomic Studies

In genomic studies, locustatachykinin I has been annotated as part of the broader investigation into neuropeptides in locusts. Clynen, Huybrechts, Verleyen, De Loof, & Schoofs (2006) identified and characterized its precursor in the migratory locust, highlighting its importance in insect genomics.

Future Directions

Research suggests that tachykinin-related peptides like Locustatachykinin I may have an important role in signal transfer or regulation in the insect nervous system . Further studies are needed to fully understand the functions and potential applications of these peptides .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H63N13O11/c1-24(2)36(42(67)52-28(37(45)62)10-6-16-48-43(46)47)55-34(60)22-49-38(63)29(19-26-12-14-27(58)15-13-26)53-40(65)30(18-25-8-4-3-5-9-25)51-33(59)21-50-39(64)31(23-57)54-41(66)32-11-7-17-56(32)35(61)20-44/h3-5,8-9,12-15,24,28-32,36,57-58H,6-7,10-11,16-23,44H2,1-2H3,(H2,45,62)(H,49,63)(H,50,64)(H,51,59)(H,52,67)(H,53,65)(H,54,66)(H,55,60)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUTTNZGVKOKQ-LINCNNNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Locustatachykinin I

CAS RN

126985-97-5
Record name Locustatachykinin I protein, Locusta migratoria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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